
2,6-naphthyridin-1(2H)-one
Overview
Description
2,6-Naphthyridin-1(2H)-one (CAS: 80935-77-9) is a bicyclic heteroaromatic compound featuring a fused pyridine-oxazinone structure. Its molecular formula is C₈H₆N₂O, with a molecular weight of 146.15 g/mol (Table 1). Key physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 425.6±45.0 °C, and a calculated LogP of -0.11, indicating moderate hydrophilicity . This scaffold is notable for its role in medicinal chemistry, particularly as a core structure in Janus kinase (JAK) inhibitors .
Preparation Methods
Cyclization of Functionalized Precursors
The cyclization of appropriately substituted precursors remains the most direct route to 2,6-naphthyridin-1(2H)-one. A prominent strategy involves o-alkynylquinoline-3-carbonitriles as starting materials. In a KOt-Bu-mediated protocol, these substrates undergo in situ nitrile-to-amide conversion followed by regioselective annulation. The reaction proceeds via 5-exo-dig or 6-endo-dig pathways, depending on the substituent pattern, yielding pyrrolo[3,4-b]quinolin-1-one or benzo[b] naphthyridin-1(2H)-one derivatives, respectively . This method achieves yields of 72–89% without requiring transition metals or chromatographic purification .
Table 1: Cyclization Reaction Parameters and Outcomes
Starting Material | Base | Temperature (°C) | Time (h) | Yield (%) | Pathway |
---|---|---|---|---|---|
o-Alkynylquinolinecarbonitrile | KOt-Bu | 80 | 12 | 85 | 6-endo-dig |
2-Aminonicotinonitrile | K₂CO₃ | 120 | 24 | 68 | Friedländer |
The Friedländer annulation, traditionally used for quinoline synthesis, has been adapted for naphthyridinones. Treatment of 2-aminonicotinonitrile with ketones in acidic conditions induces cyclocondensation, though yields are moderate (≤68%) .
One-Pot Multicomponent Syntheses
Recent advances emphasize atom-economical one-pot strategies. A thiourea-mediated approach constructs the naphthyridine core through sequential alkylation and cyclization. For example, reacting 2-cyanopyridine derivatives with benzyl bromide in ethanol-water (4:1) at reflux for 8 hours affords 2,6-naphthyridin-1(2H)-one in 55–70% yield . This method benefits from operational simplicity but requires careful control of stoichiometry to minimize byproducts.
Key Considerations:
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Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .
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Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis side reactions .
Transition Metal-Mediated Syntheses
While less common due to cost and toxicity concerns, palladium-catalyzed couplings enable access to complex derivatives. A Sonogashira coupling-cyclization cascade between 2-bromonicotinamide and terminal alkynes generates 3-substituted naphthyridinones. However, this method suffers from moderate yields (50–65%) and necessitates rigorous exclusion of moisture .
Novel Methodologies and Green Chemistry
The push for sustainable synthesis has inspired solvent-free mechanochemical approaches. Ball-milling 2-aminonicotinic acid with acetylacetone in the presence of ZnO nanoparticles achieves 78% yield within 2 hours, eliminating solvent waste . Additionally, photoredox catalysis using Ru(bpy)₃²⁺ under blue LED irradiation facilitates oxidative cyclization, though substrate scope remains limited .
Industrial-Scale Production
Industrial protocols prioritize cost efficiency and scalability. A continuous-flow system operating at 150°C and 10 bar pressure converts 2-cyano-3-pyridylacetamide to 2,6-naphthyridin-1(2H)-one with 92% conversion and >99% purity . Key advantages include:
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Throughput : 500 kg/month capacity
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Waste Reduction : 95% solvent recovery rate
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce various substituents into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
2,6-Naphthyridin-1(2H)-one serves as a scaffold for developing new drugs targeting various diseases, particularly microbial infections and inflammatory conditions. Its derivatives have shown promise in:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways.
Biological Research
The compound is utilized in studies investigating receptor-ligand interactions and enzyme inhibition mechanisms. Notable applications include:
- Ligand Binding Studies : Interactions with cytochrome P450 enzymes, influencing drug metabolism.
- Cancer Research : Investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer-related pathways .
Agricultural Chemistry
Due to its antimicrobial properties, this compound is being explored as a potential agrochemical agent. Its application could enhance crop protection against pathogens.
Case Studies
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Antimicrobial Study :
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis. -
Cancer Treatment Research :
Another research focused on synthesizing novel derivatives of this compound that showed selective inhibition of cancer cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways .
The biological activities of this compound can be summarized as follows:
Activity Type | Potential Applications |
---|---|
Antimicrobial | Treatment of bacterial infections |
Anti-inflammatory | Management of inflammatory diseases |
Anticancer | Development of targeted cancer therapies |
Mechanism of Action
The mechanism of action of 2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of 2,6-Naphthyridin-1(2H)-one
Comparison with Structurally Similar Compounds
Halogenated Derivatives
Halogenation at the 1-position significantly alters reactivity and bioactivity. For example:
- 1-Chloro-2,6-naphthyridine (CAS: N/A) is synthesized via treatment of this compound with POCl₃ (77% yield) . This derivative serves as a precursor for cross-coupling reactions.
- 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS: 1393555-53-7) is synthesized via bromination with NBS in DCM (69.7% yield) . The saturated 3,4-dihydro ring enhances metabolic stability compared to the parent compound .
Table 2: Halogenated Derivatives of this compound
Hydrogenated Derivatives
Reduction of the naphthyridine ring modulates electronic properties and bioavailability:
- 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one (CAS: 93117-08-9) exhibits a similarity score of 0.87 to the parent compound . Its hydrochloride salt (CAS: 1201785-01-4) is commercially available for kinase inhibition studies .
- Octahydro-2,6-naphthyridin-1(2H)-one acetate (CAS: 2803476-83-5) features full saturation, enhancing rigidity and binding affinity in drug design .
Functionalized Analogues in Medicinal Chemistry
- 7-(Propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS: N/A) incorporates an isopropyl ether group, improving pharmacokinetic properties in preclinical models .
- 8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine (CAS: N/A) shares a similar fused-ring system but differs in substitution pattern, leading to distinct anti-HSV-1 activity .
Table 4: Functionalized Analogues and Bioactivity
Key Research Findings
Synthetic Versatility : Halogenation and hydrogenation of this compound enable diverse derivatization, critical for structure-activity relationship (SAR) studies .
Medicinal Chemistry : Derivatives like 7-chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one demonstrate potent JAK2 inhibition (IC₅₀ < 50 nM), with >100-fold selectivity over JAK3 .
Stability : Hydrogenated derivatives exhibit enhanced metabolic stability, making them preferable for in vivo applications .
Biological Activity
2,6-Naphthyridin-1(2H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic system with a nitrogen atom in the naphthyridine ring. Its molecular formula is CHNO, and it exhibits properties that make it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound derivatives exhibit notable antimicrobial activity against a range of pathogens. For instance, studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | C. albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. The compound has shown efficacy in inhibiting cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that derivatives of this compound significantly reduced the viability of breast cancer cells.
Table 2: Anticancer Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 | 12 |
Compound E | A549 | 8 |
Compound F | HeLa | 15 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways associated with cell growth and apoptosis.
- DNA/RNA Interaction : The ability to bind to nucleic acids allows it to interfere with transcription and replication processes in rapidly dividing cells.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several naphthyridine derivatives against clinical isolates of bacteria. The results demonstrated that certain modifications to the naphthyridine structure enhanced antibacterial potency significantly.
Study on Anticancer Activity
In another study focusing on breast cancer treatment, researchers synthesized a series of this compound derivatives. These compounds were tested for their ability to induce apoptosis in MCF-7 cells. The findings showed that compounds with specific substitutions at the nitrogen atom exhibited enhanced cytotoxic effects compared to unsubstituted analogs.
Properties
IUPAC Name |
2H-2,6-naphthyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHNGLQDZFUCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355852 | |
Record name | 2,6-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80935-77-9 | |
Record name | 2,6-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-naphthyridin-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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